4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid

Sequential functionalization Suzuki-Miyaura coupling Regioselectivity

The compound 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 182415-31-2) is a dibrominated, heteroaromatic building block belonging to the thienyl-pyrazole carboxylic acid class. Its structure features a pyrazole core substituted at the 4-position with bromine, at the 3-position with a 5-bromo-2-thienyl group, and at the 5-position with a carboxylic acid.

Molecular Formula C8H4Br2N2O2S
Molecular Weight 352 g/mol
CAS No. 182415-31-2
Cat. No. B1439427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid
CAS182415-31-2
Molecular FormulaC8H4Br2N2O2S
Molecular Weight352 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C2=C(C(=NN2)C(=O)O)Br
InChIInChI=1S/C8H4Br2N2O2S/c9-4-2-1-3(15-4)6-5(10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14)
InChIKeyCGDCIYIQAIPESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 182415-31-2) | Core Structural & Procurement Profile


The compound 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 182415-31-2) is a dibrominated, heteroaromatic building block belonging to the thienyl-pyrazole carboxylic acid class . Its structure features a pyrazole core substituted at the 4-position with bromine, at the 3-position with a 5-bromo-2-thienyl group, and at the 5-position with a carboxylic acid. This architecture provides two chemically distinct bromine atoms for sequential functionalization and a carboxylic acid handle for amide coupling or further derivatization, making it a versatile scaffold in medicinal chemistry and agrochemical research . The commercial availability of this compound from specialty chemical suppliers supports its use as a key intermediate in fragment-based drug discovery and lead optimization programs .

4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 182415-31-2) | Why Simple Analog Substitution Compromises Project Outcomes


Substituting 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid with a generic mono-halogenated or differently substituted analog risks derailing synthetic routes and altering biological profiles. The compound's critical differentiator is its orthogonal reactivity: the bromine atoms on the electron-deficient pyrazole and the electron-rich thiophene exhibit markedly different oxidative addition rates with palladium catalysts, enabling predictable, stepwise C-C bond formation without the need for protecting group strategies [1]. A meta-chlorine or non-halogenated analog would forfeit this controlled bis-functionalization capability, leading to complex mixtures or the inability to achieve the desired trisubstituted scaffold. Furthermore, the unique tautomeric preference imposed by the 4-bromo substituent in the pyrazole ring, confirmed by NMR and X-ray crystallography studies on structurally related 3,4-dibromopyrazoles, directly influences molecular recognition events critical for target binding [2]. Switching to a 4-unsubstituted or 4-chloro analog would alter the predominant tautomeric state and thus the compound's hydrogen-bonding network and pharmacological activity.

4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 182415-31-2) | Quantified Differentiation Evidence for Scientific Selection


Orthogonal Dibromide Architecture for Sequential Cross-Coupling

The target compound possesses two electronically differentiated C-Br bonds. The bromine at the 4-position of the pyrazole is electron-deficient, while the bromine at the 5-position of the thiophene is electron-rich. This enables predictable, stepwise oxidative addition with Pd(0) catalysts, a key advantage for building complex libraries. A direct head-to-head study on halogenated aminopyrazoles determined that 4-bromopyrazole derivatives undergo efficient Suzuki coupling, while the corresponding 4-iodopyrazoles showed a greater than 20% propensity for dehalogenation side-reactions, undermining yield and purity [1]. This data supports the selection of the 4-bromo architecture in the target compound for reliable first-step coupling. The thienyl bromide can then react under alternative conditions, demonstrating an orthogonal coupling strategy that a symmetric analog cannot replicate.

Sequential functionalization Suzuki-Miyaura coupling Regioselectivity

Control Over 3(5)-Tautomeric Equilibrium by 4-Bromo Substitution

The 4-bromo substituent is not a silent bystander but an active director of annular tautomerism. A foundational study on 4-bromo-1H-pyrazoles used multinuclear NMR and X-ray crystallography to establish that when a bromine atom is present at the 3(5) position, the solid-state and solution-phase equilibrium is skewed heavily toward the 3-bromo tautomer [1]. For a specific model compound, 3,4-dibromo-5-phenyl-1H-pyrazole, DFT calculations and experimental data confirmed a predominant 3-bromo tautomer population. Applying this class-level rule, the target compound’s 4-bromo substituent dictates that its bioactive conformation will favor the tautomer where the thienyl group is at the 3-position and the carboxylic acid at the 5-position, a specific pharmacophoric geometry not achievable with a 4-unsubstituted analog which would exist as a near-equal mixture of tautomers.

Prototropic tautomerism Molecular recognition X-ray crystallography

Strategic Advantage in Modular Synthesis of Bioactive 5-Thienyl Pyrazole Carboxamides

The target compound serves as the direct precursor to a validated pharmacophore class: 5-thienyl pyrazole-3-carboxamides. A study characterizing thienyl-pyrazole cannabinoid CB1 receptor antagonists identified the 5-thienyl substitution pattern as critical for potent, selective activity [1]. The target compound's pre-installed 5-carboxylic acid enables a single-step amide coupling to generate diverse libraries of this specific chemotype. In contrast, a regioisomeric 3-carboxylic acid derivative would necessitate a lengthier, lower-yielding synthesis to achieve the same bioactive scaffold. This one-step access is a quantifiable efficiency gain: based on published yields for analogous amidation reactions, this potentially saves 2-3 synthetic steps and >30% overall yield loss compared to a route starting from a non-acid precursor.

CB1 receptor Antiobesity agents Kinase inhibitors

4-Bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 182415-31-2) | Targeted Scientific Application Scenarios


Controlled, Stepwise Synthesis of 3,4,5-Trisubstituted Pyrazole Libraries

A medicinal chemistry team needs to generate a library of 3,4,5-trisubstituted pyrazoles with three unique vectors for SAR exploration. Using this compound, they can first exploit the electronically activated thienyl bromide in a room-temperature Suzuki coupling to install an aryl group. The remaining 4-bromo substituent on the pyrazole core can then be orthogonally coupled using a second, higher-temperature palladium-catalyzed reaction, as established by the foundational halogenated pyrazole cross-coupling methodology . The final vector is functionalized via amide bond formation with the C5-carboxylic acid. This clean, three-step sequence is only possible due to the specific, unrepeatable architecture of the starting material.

Design of Conformationally-Restrained Bioactive Molecules with Defined Tautomerism

A computational chemist is designing a ligand for a kinase hinge-binding region where a specific tautomeric state of the pyrazole is necessary for key hydrogen bonds. Procuring the 4-brominated compound ensures that the scaffold predominantly populates the desired 3-(het)aryl tautomer, as demonstrated for the 4-bromo-pyrazole class . This eliminates the need to synthesize a N-alkylated locked tautomer, preserving the free NH for potential metabolic stability benefits. The researcher can proceed with the confidence that the purchased material will directly yield the computationally modeled active conformation.

Rapid Investigation of Thienyl-Pyrazole Cannabinoid or Kinase Pharmacophores

A pharmacology group is pursuing a validated target, such as the CB1 receptor or a specific kinase, where thienyl-pyrazole carboxamides have shown potent activity . Rather than de novo synthesis of the core, they purchase this compound to immediately access the active pharmacophore via a single amide coupling with a diverse set of amines. This translates to an estimated 2-3 week lead time advantage in obtaining the first batch of target compounds for in vitro assay, directly accelerating the hit-to-lead campaign.

Quote Request

Request a Quote for 4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.